4-(2-Iodoethyl)morpholine

Description

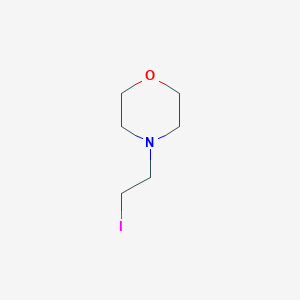

Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTHRTLGZJPEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456976 | |

| Record name | 4-(2-iodoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126200-24-6 | |

| Record name | 4-(2-iodoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Iodoethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Moiety and its Iodinated Derivatives

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2][3] Its incorporation into molecular scaffolds is a widely employed strategy in the pursuit of novel therapeutics targeting a vast array of diseases.[4] The functionalization of the morpholine ring allows for the precise tuning of a molecule's properties, and the introduction of an iodoethyl group, as in 4-(2-iodoethyl)morpholine, provides a versatile handle for further synthetic transformations. This iodo-derivative is a valuable building block, particularly in the development of radiolabeled compounds for imaging applications and as a reactive intermediate for the introduction of the morpholinoethyl moiety into larger, more complex molecules.

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-iodoethyl)morpholine, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

Synthetic Strategy: A Two-Step Approach from 2-Morpholinoethanol

The most logical and efficient synthetic route to 4-(2-iodoethyl)morpholine commences with the readily available and inexpensive starting material, 2-morpholinoethanol. The synthesis proceeds through a two-step sequence:

-

Chlorination: Conversion of the primary alcohol of 2-morpholinoethanol to the corresponding alkyl chloride, yielding 4-(2-chloroethyl)morpholine.

-

Halogen Exchange: A Finkelstein reaction to substitute the chloro group with iodine, affording the desired 4-(2-iodoethyl)morpholine.

This strategy is predicated on the robust and well-established nature of these transformations, ensuring high yields and purity of the final product.

Caption: Mechanism of chlorination of 2-morpholinoethanol.

Experimental Protocol: Synthesis of 4-(2-Chloroethyl)morpholine

-

Reaction Setup: To a stirred solution of 2-morpholinoethanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, slowly add thionyl chloride (2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of DCM and methanol as the eluent to afford 4-(2-chloroethyl)morpholine as a colorless oil.

Step 2: Synthesis of 4-(2-Iodoethyl)morpholine via Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides. [1][5][6]This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone, according to Le Châtelier's principle. [5] Experimental Protocol: Synthesis of 4-(2-Iodoethyl)morpholine

-

Reaction Setup: In a round-bottom flask, dissolve 4-(2-chloroethyl)morpholine (1.0 eq) in anhydrous acetone (10-15 volumes). Add sodium iodide (1.5-2.0 eq) to the solution.

-

Reaction Progression: Heat the mixture to reflux and stir vigorously. The reaction can be monitored by the formation of a white precipitate (NaCl). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold acetone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-iodoethyl)morpholine. Further purification can be achieved by vacuum distillation if necessary. [7]

Characterization of 4-(2-Iodoethyl)morpholine

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-iodoethyl)morpholine. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [8] ¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(2-iodoethyl)morpholine is expected to show distinct signals for the protons of the morpholine ring and the ethyl chain. The protons on the carbons adjacent to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a lower field. [9]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2', H-6' (O-CH ₂) | ~3.7 | t | 4H |

| H-3', H-5' (N-CH ₂) | ~2.5 | t | 4H |

| H-2 (N-CH ₂-CH₂-I) | ~2.8 | t | 2H |

| H-1 (CH₂-I ) | ~3.2 | t | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2', C-6' (O-C H₂) | ~67 |

| C-3', C-5' (N-C H₂) | ~54 |

| C-2 (N-C H₂-CH₂-I) | ~58 |

| C-1 (C H₂-I) | ~5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(2-iodoethyl)morpholine (C₆H₁₂INO), the expected molecular weight is approximately 241.09 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern will likely involve the loss of the iodine atom and cleavage of the ethyl chain and morpholine ring. [10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. [13][14][15]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H stretching (alkane) | 2850-2960 |

| C-O-C stretching (ether) | 1070-1150 |

| C-N stretching (amine) | 1020-1250 |

| C-I stretching | 500-600 |

Conclusion

This in-depth technical guide has outlined a reliable and efficient two-step synthesis of 4-(2-iodoethyl)morpholine from 2-morpholinoethanol. The detailed experimental protocols for both the chlorination and the subsequent Finkelstein reaction provide a clear roadmap for researchers. Furthermore, the comprehensive characterization section, detailing the expected outcomes from NMR, MS, and IR analyses, will aid in the unambiguous identification and quality assessment of the synthesized compound. As a versatile building block in drug discovery, a thorough understanding of the synthesis and characterization of 4-(2-iodoethyl)morpholine is paramount for its effective utilization in the development of novel therapeutics.

References

- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.

-

Wikipedia. (2023). Finkelstein reaction. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

- Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 10. Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016).

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine.. Retrieved from [Link]

-

CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) [4-(2-Aminoethyl)morpholine-κN,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20.

- Google Patents. (n.d.). EP4355452A2 - Method for purifying an extraction liquid.

- Feng, W., Zheng, X., & Zhang, Y. (2023). Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. Molecules, 28(24), 7998.

Sources

- 1. byjus.com [byjus.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

physicochemical properties of 4-(2-iodoethyl)morpholine

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Iodoethyl)morpholine

For professionals engaged in the nuanced fields of chemical research and drug development, the selection of appropriate molecular building blocks is a critical determinant of success. Among the vast arsenal of synthetic intermediates, 4-(2-iodoethyl)morpholine emerges as a compound of significant interest. Its utility stems from the unique combination of the versatile morpholine scaffold and a highly reactive iodoethyl side chain. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic candidates to enhance crucial physicochemical properties such as aqueous solubility, metabolic stability, and in vivo pharmacokinetic profiles.

This technical guide offers a comprehensive exploration of the core . It is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this valuable synthetic intermediate. We will delve into its physical and chemical characteristics, provide detailed and validated protocols for its synthesis and purification, discuss its analytical characterization, and explore its reactivity and applications, particularly within the context of pharmaceutical development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. While extensive experimental data for the free base form of 4-(2-iodoethyl)morpholine is not widely published, a significant amount of information is available for its hydroiodide salt and can be supplemented with predicted data and information from closely related precursors.

| Property | Value | Source/Comment |

| Chemical Formula | C₆H₁₂INO | - |

| Molecular Weight | 241.07 g/mol | - |

| CAS Number | 11149168 (Parent) | PubChem CID[1] |

| Appearance | Predicted: Liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | 248.1 ± 25.0 °C (Predicted) | For a methylated analog[2] |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like acetone, DMF, and DMSO. | Inferred from structure and Finkelstein reaction conditions[3] |

| pKa | Estimated ~7.5-8.5 | Estimated based on the pKa of morpholine (~8.4) |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | For a methylated analog[2] |

Data for 4-(2-Iodoethyl)morpholine Hydroiodide:

| Property | Value | Source/Comment |

| Chemical Formula | C₆H₁₃I₂NO | PubChem[1] |

| Molecular Weight | 368.98 g/mol | PubChem[1] |

| CAS Number | 956330-15-7 | PubChem[1] |

Synthesis and Purification

The synthesis of 4-(2-iodoethyl)morpholine is most reliably achieved through a two-step sequence starting from the readily available 4-(2-hydroxyethyl)morpholine. This involves the conversion of the hydroxyl group to a more reactive leaving group, followed by a halide exchange reaction.

Synthetic Workflow Overview

Caption: Synthetic route to 4-(2-iodoethyl)morpholine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)morpholine from 4-(2-Hydroxyethyl)morpholine [4]

-

To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.0 eq.) in dichloromethane (DCM, approx. 10 volumes) in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(2-chloroethyl)morpholine.

Step 2: Synthesis of 4-(2-Iodoethyl)morpholine via Finkelstein Reaction [3][5]

-

Dissolve the crude 4-(2-chloroethyl)morpholine (1.0 eq.) in acetone (approx. 15-20 volumes) in a round-bottom flask fitted with a reflux condenser.

-

Add sodium iodide (NaI, ~1.5-2.0 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium chloride (NaCl) will form.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Purification:

The crude 4-(2-iodoethyl)morpholine can be purified by vacuum distillation or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices

-

Thionyl Chloride: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The use of a base like triethylamine or careful quenching is necessary to neutralize the generated HCl.

-

Finkelstein Reaction Conditions: The Finkelstein reaction is a classic S_N2 reaction for halogen exchange.[3] Acetone is the ideal solvent because sodium iodide is soluble in it, while the resulting sodium chloride is not.[3][5] This precipitation of NaCl shifts the equilibrium of the reaction towards the formation of the desired alkyl iodide, in accordance with Le Châtelier's principle.

Analytical Characterization

-

¹H NMR Spectroscopy:

-

Morpholine Protons: Two distinct triplets (or complex multiplets) are expected for the morpholine ring protons. The four protons on the carbons adjacent to the oxygen (H_a) would appear further downfield, typically in the range of δ 3.6-3.8 ppm. The four protons on the carbons adjacent to the nitrogen (H_b) would appear more upfield, around δ 2.5-2.7 ppm.

-

Ethyl Protons: The ethyl chain protons would appear as two triplets. The methylene group attached to the iodine (CH₂-I, H_d) would be significantly deshielded by the electronegative iodine atom, appearing around δ 3.2-3.4 ppm. The methylene group attached to the morpholine nitrogen (N-CH₂, H_c) would be expected around δ 2.8-3.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbon atoms of the morpholine ring adjacent to the oxygen would resonate around δ 66-68 ppm.

-

The carbons adjacent to the nitrogen would be found around δ 53-55 ppm.

-

The carbon of the ethyl chain attached to the nitrogen is expected in the range of δ 58-60 ppm.

-

The carbon bearing the iodine atom would be shifted significantly upfield due to the "heavy atom effect" of iodine, likely appearing in the range of δ 5-10 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

-

C-O-C Stretching: A strong, characteristic C-O-C stretching band for the ether linkage in the morpholine ring should be prominent around 1115-1125 cm⁻¹.

-

C-N Stretching: The C-N stretching vibrations would likely appear in the 1000-1250 cm⁻¹ region.

-

C-I Stretching: A weak to medium intensity band for the C-I stretch is expected in the far-IR region, typically around 500-600 cm⁻¹.

-

Chemical Reactivity and Applications

The synthetic utility of 4-(2-iodoethyl)morpholine is primarily dictated by the reactivity of the carbon-iodine bond.

Reactivity Profile

The iodide ion is an excellent leaving group, making the ethyl side chain highly susceptible to nucleophilic substitution via an S_N2 mechanism.[6] This allows 4-(2-iodoethyl)morpholine to act as a potent morpholinoethylating agent, capable of reacting with a wide range of nucleophiles to introduce the –CH₂CH₂-morpholine moiety.

Caption: General S_N2 reaction with 4-(2-iodoethyl)morpholine.

This reactivity makes it a superior alternative to its chloro- and bromo-analogs for many synthetic applications where milder reaction conditions or higher reaction rates are desired.

Applications in Drug Development and Research

-

Scaffold for Medicinal Chemistry: As previously mentioned, the morpholine ring is a desirable feature in many drug candidates. 4-(2-iodoethyl)morpholine provides a direct and efficient means to incorporate this scaffold onto a lead molecule, potentially improving its pharmacological properties.

-

Precursor for PET Radiotracers: The field of Positron Emission Tomography (PET) imaging relies on molecules labeled with positron-emitting isotopes.[5][7][8][9][10] 4-(2-iodoethyl)morpholine can serve as a precursor for radiolabeling. The iodine atom can be substituted with a radionuclide, such as Fluorine-18 (¹⁸F), via nucleophilic substitution to create novel PET imaging agents. The morpholine group can aid in achieving favorable biodistribution and pharmacokinetic properties for these imaging agents.

Safety and Handling

While a specific safety data sheet for 4-(2-iodoethyl)morpholine is not widely available, the hazards can be inferred from its hydroiodide salt and the general properties of alkyl iodides.

GHS Hazard Classification (for the hydroiodide salt): [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

General Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reactivity: Alkyl iodides can be sensitive to light and may decompose over time to release iodine. They are also potent alkylating agents and should be handled with care.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

This guide provides a foundational understanding of 4-(2-iodoethyl)morpholine, equipping researchers with the necessary knowledge for its synthesis, characterization, and application in their scientific endeavors.

References

-

PubChem. 4-(2-Iodoethyl)morpholine hydroiodide. [Link]

-

Sci-Hub. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

SpectraBase. N-methylmorpholine - Optional[1H NMR] - Spectrum. [Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

Academic Journals. Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. [Link]

-

PubMed Central. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. [Link]

-

PubMed Central. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

-

PubChem. 4-(2-Iodoethyl)morpholine hydroiodide. [Link]

-

Nature. Radiochemistry for positron emission tomography. [Link]

-

ResearchGate. Investigations of some physico-chemical properties of haloperidol which may affect its activity. [Link]

-

National Institutes of Health. Molecular imaging of lymphoid organs and immune activation using positron emission tomography with a new 18F-labeled 2′-deoxycytidine analog. [Link]

-

National Institutes of Health. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. [Link]

-

Amanote Research. (PDF) Physicochemical Properties and Bioavailability of. [Link]

-

ResearchGate. Physicochemical Properties of Halloysite | Request PDF. [Link]

-

Chemistry LibreTexts. 7.8: Structure and SN2 Reactivity: The Nucleophile. [Link]

-

PubMed. Evaluation of the physicochemical properties and dissolution characteristics of mesalamine: relevance to controlled intestinal drug delivery. [Link]

-

BMRB. bmse000154 :: 4-(2-Aminoethyl)morpholine. [Link]

-

Hainan Sincere Industries. 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

SpectraBase. 4-(2,2-Diphenyl-ethyl)-morpholine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Morpholinoethanol. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. [Link]

-

SpectraBase. 4-(2-Aminoethyl)morpholine - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular imaging of lymphoid organs and immune activation using positron emission tomography with a new 18F-labeled 2′-deoxycytidine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-iodoethyl)morpholine CAS number and molecular structure

An In-Depth Technical Guide to 4-(2-Iodoethyl)morpholine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This six-membered heterocycle, containing both an amine and an ether functional group, often imparts favorable characteristics such as enhanced aqueous solubility, metabolic stability, and a desirable safety profile. Within the vast toolkit of morpholine-containing reagents, 4-(2-iodoethyl)morpholine emerges as a particularly valuable and reactive intermediate.

This guide provides a comprehensive technical overview of 4-(2-iodoethyl)morpholine, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, robust synthetic protocols, critical safety considerations, and its primary application as a potent alkylating agent for introducing the highly sought-after morpholinoethyl moiety into target molecules. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that govern its effective use in the laboratory.

Physicochemical Properties and Molecular Structure

4-(2-Iodoethyl)morpholine is a derivative of morpholine characterized by an iodoethyl group attached to the ring's nitrogen atom. Its identity and key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 126200-24-6 | [2] |

| Molecular Formula | C₆H₁₂INO | [2] |

| Molecular Weight | 241.07 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | [2] |

| IUPAC Name | 4-(2-iodoethyl)morpholine |

Molecular Structure:

Caption: 2D structure of 4-(2-iodoethyl)morpholine.

The utility of this reagent is intrinsically linked to its structure. The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is the primary reason for its widespread use as an electrophile to introduce the –CH₂CH₂–morpholine fragment.

Synthesis and Purification

The high reactivity of the C-I bond necessitates careful planning of its synthesis and purification. While various methods exist, a common and reliable strategy involves the conversion of a more stable precursor, such as the corresponding alcohol or a less reactive halide.

Synthetic Workflow Overview

The following diagram illustrates two common pathways for the synthesis of 4-(2-iodoethyl)morpholine.

Caption: Common synthetic pathways to 4-(2-iodoethyl)morpholine.

Protocol 1: Synthesis via Finkelstein Reaction

This protocol describes the conversion of 4-(2-bromoethyl)morpholine to the iodo-derivative. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium bromide byproduct in acetone.

Materials:

-

4-(2-bromoethyl)morpholine hydrobromide

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH), 1M solution

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Free Base Preparation: Dissolve 4-(2-bromoethyl)morpholine hydrobromide in water and cool in an ice bath. Slowly add 1M NaOH solution with stirring until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-(2-bromoethyl)morpholine free base (1.0 eq) in anhydrous acetone.

-

Addition of NaI: Add anhydrous sodium iodide (1.5 eq) to the solution.

-

Reflux: Heat the mixture to reflux. A white precipitate (NaBr) should begin to form within 30 minutes. Maintain reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water, followed by a wash with saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-(2-iodoethyl)morpholine, which can be used directly or purified further by column chromatography.

Handling, Storage, and Safety

As a reactive alkylating agent, 4-(2-iodoethyl)morpholine must be handled with appropriate caution. Its hydroiodide salt is classified as harmful if swallowed, inhaled, or in contact with skin.[3] Similar precautions should be taken for the free base.

| Hazard Category | Recommended Personal Protective Equipment (PPE) |

| Inhalation | Use in a certified chemical fume hood. If aerosolization is possible, use a respirator with an appropriate organic vapor cartridge. |

| Skin Contact | Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure full coverage of exposed skin. |

| Eye Contact | Wear chemical safety goggles or a face shield. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

Storage:

-

Temperature: Store in a refrigerator (2-8 °C).

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Light: Protect from light, as the C-I bond can be photolabile. Store in an amber glass bottle.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and potent nucleophiles during storage.

Applications in Medicinal Chemistry and Drug Development

The primary role of 4-(2-iodoethyl)morpholine is to serve as an electrophilic building block for the covalent attachment of the morpholinoethyl group onto a nucleophilic substrate. This moiety is frequently introduced during lead optimization to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow: O-Alkylation of a Phenolic Kinase Inhibitor Scaffold

This representative protocol demonstrates the use of 4-(2-iodoethyl)morpholine to alkylate a phenol, a common step in the synthesis of targeted therapies.

Caption: General reaction scheme for O-alkylation using 4-(2-iodoethyl)morpholine.

Experimental Protocol:

-

Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in anhydrous dimethylformamide (DMF) in a sealed vial, add cesium carbonate (Cs₂CO₃, 2.0 eq). Causality Note: Cesium carbonate is often used as it is a strong, yet relatively soft, base that enhances the nucleophilicity of the phenol and its solubility in organic solvents.

-

Reagent Addition: Add 4-(2-iodoethyl)morpholine (1.2 eq) to the mixture.

-

Heating: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Quenching: Cool the reaction to room temperature and carefully pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Conclusion

4-(2-Iodoethyl)morpholine is a potent and highly effective reagent for the installation of the morpholinoethyl group, a critical component in the design of numerous modern pharmaceuticals. Its value lies in the predictable and high-yielding reactivity of the carbon-iodine bond in nucleophilic substitution reactions. While its reactivity demands careful handling and storage, a thorough understanding of its properties and synthetic protocols enables chemists to reliably leverage this building block in the complex, multi-step syntheses required for contemporary drug discovery.

References

-

PubChem. 4-(2-Iodoethyl)morpholine hydroiodide. [Link]

Sources

A Technical Guide to the Biological Activity of Novel 4-(2-Iodoethyl)morpholine Derivatives: A Covalent Approach in Drug Discovery

Abstract

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1] Its incorporation into a wide array of therapeutic agents has led to significant advances in treating various diseases. This guide explores the untapped potential of a specific subclass: 4-(2-iodoethyl)morpholine derivatives. We posit that the introduction of the 2-iodoethyl moiety, a potent electrophilic warhead, transforms the traditional morpholine scaffold into a platform for designing novel covalent inhibitors. This document provides a comprehensive overview of the rationale, synthesis, and potential biological activities of these compounds. It delves into their prospective applications in oncology, infectious diseases, and neurodegenerative disorders, supported by detailed experimental protocols and mechanistic hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore next-generation therapeutic agents with targeted, irreversible mechanisms of action.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The morpholine heterocycle is a recurring motif in numerous approved drugs and clinical candidates.[1] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that make it an ideal building block in drug design.[2][3]

-

Physicochemical Properties: The morpholine ring contains both a basic nitrogen atom and an ether oxygen atom. This duality imparts a pKa value that typically falls in a physiologically relevant range, allowing for favorable interactions with biological targets while maintaining good aqueous solubility. Its flexible chair conformation enables it to act as a versatile scaffold, positioning substituents in precise orientations to optimize binding with target proteins.[2]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation: The inclusion of a morpholine ring often improves a compound's metabolic stability and overall PK/PD profile.[1][3] It can enhance absorption, distribution, and reduce off-target toxicity, making it a valuable tool for fine-tuning the drug-like properties of a lead compound.

-

Broad Biological Activity: Appropriately substituted morpholine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and analgesic properties.[4][5][6][7] This versatility underscores its status as a privileged scaffold in the quest for novel therapeutics.[1]

The 4-(2-Iodoethyl) Moiety: Introducing a Covalent Warhead

While the morpholine core provides a robust foundation, the true innovation of the derivatives discussed herein lies in the 4-(2-iodoethyl) substituent. This functional group is not merely a passive linker but an active "warhead" designed for covalent modification of biological targets.

The carbon-iodine bond is relatively weak, making iodide an excellent leaving group. This renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack from amino acid residues within a protein's binding site, such as the thiol group of cysteine or the imidazole ring of histidine. This targeted, irreversible bond formation is the hallmark of covalent inhibitors.

Advantages of a Covalent Approach:

-

Increased Potency and Duration of Action: By forming a stable covalent bond, these inhibitors can achieve complete and sustained target inactivation, often leading to higher potency and a longer-lasting therapeutic effect compared to non-covalent counterparts.

-

Overcoming Drug Resistance: In fields like oncology, resistance can emerge from mutations that decrease the binding affinity of reversible inhibitors. Covalent drugs can often overcome this by forming a permanent bond that is less sensitive to such mutations.

-

High Target Specificity: While reactivity is a key feature, it must be controlled. A well-designed covalent inhibitor has a binding affinity for its target that ensures the reactive moiety is positioned correctly before the covalent bond is formed, thereby minimizing off-target reactions and associated toxicity.

Synthesis and Characterization

The synthesis of novel 4-(2-iodoethyl)morpholine derivatives can be achieved through straightforward and scalable chemical transformations. A generalized synthetic workflow is presented below.

General Synthetic Workflow

A common synthetic route begins with the readily available 4-(2-hydroxyethyl)morpholine. The crucial step is the conversion of the terminal hydroxyl group into an iodide. This can be efficiently accomplished using standard iodinating reagents.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Versatile Role of 4-(2-Iodoethyl)morpholine in Modern Drug Discovery and Molecular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and molecular imaging, the strategic design and synthesis of novel bioactive molecules are paramount. Among the vast arsenal of chemical building blocks, 4-(2-iodoethyl)morpholine has emerged as a highly versatile and reactive intermediate. Its unique structural features—a morpholine ring coupled with a reactive iodoethyl side chain—render it an invaluable tool for the introduction of the morpholino moiety into a wide array of molecular scaffolds. The morpholine heterocycle is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the applications of 4-(2-iodoethyl)morpholine, with a focus on its utility in the synthesis of therapeutic agents and advanced imaging probes.

Core Properties and Reactivity

4-(2-Iodoethyl)morpholine, with the chemical formula C₆H₁₂INO, possesses a molecular weight of 241.07 g/mol . The key to its utility lies in the iodoethyl group. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This inherent reactivity allows for efficient alkylation of a variety of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions. The morpholine ring, on the other hand, is a stable, non-aromatic heterocycle that can engage in hydrogen bonding and improve the overall druglikeness of a molecule.

Applications in the Synthesis of Bioactive Molecules

The primary application of 4-(2-iodoethyl)morpholine is as an alkylating agent to introduce the 2-morpholinoethyl group into target molecules. This moiety is a common feature in a number of biologically active compounds, including anticancer agents and central nervous system (CNS)-active drugs.

N-Alkylation of Amines: A Gateway to Diverse Scaffolds

One of the most common applications of 4-(2-iodoethyl)morpholine is the N-alkylation of primary and secondary amines. This reaction provides a straightforward method for the synthesis of tertiary amines containing a morpholinoethyl substituent.

Experimental Protocol: General Procedure for N-Alkylation of Amines with 4-(2-Iodoethyl)morpholine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

4-(2-Iodoethyl)morpholine

-

Primary or secondary amine of interest

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add the amine (1.0 equivalent) and dissolve it in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

To the stirred suspension, add 4-(2-iodoethyl)morpholine (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

This straightforward alkylation chemistry is instrumental in the synthesis of various drug candidates. For instance, the introduction of a morpholinoethyl group can enhance the binding affinity of a molecule to its biological target or improve its pharmacokinetic properties.

Synthesis of Kinase Inhibitors: Targeting Cancer Signaling Pathways

The morpholine moiety is a key structural feature in numerous kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[5][6][7] The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site. 4-(2-Iodoethyl)morpholine serves as a crucial reagent for incorporating the morpholinoethyl group into various heterocyclic scaffolds that form the core of these inhibitors.

While a direct synthesis of a PI3K inhibitor using 4-(2-iodoethyl)morpholine is not explicitly detailed in the provided search results, the general N-alkylation protocol described above can be applied to amine-containing heterocyclic cores common in kinase inhibitors, such as quinazolines, pyrimidines, and purines.[5][7][8]

Conceptual Synthetic Workflow for a Morpholinoethyl-Containing Kinase Inhibitor

Caption: Synthetic strategy for kinase inhibitors.

Application in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biochemical processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of diseases and for drug development. The morpholinoethyl group, introduced via precursors like 4-(2-iodoethyl)morpholine, can be a valuable component of PET tracers.

Radiolabeling with Positron-Emitting Isotopes

While direct radiolabeling of 4-(2-iodoethyl)morpholine with a positron emitter like Fluorine-18 (¹⁸F) is not a standard approach, it serves as a precursor for molecules that can be radiolabeled. A common strategy for introducing ¹⁸F into a molecule for PET imaging is through the use of [¹⁸F]fluoroethyl tosylate or other [¹⁸F]fluoroethylating agents. A non-radioactive molecule containing a morpholinoethyl group, synthesized using 4-(2-iodoethyl)morpholine, can be derivatized to include a suitable leaving group for subsequent radiofluorination.

Alternatively, a more direct, though less common, approach could involve isotopic exchange, where the stable iodine in 4-(2-iodoethyl)morpholine is replaced with a radioactive iodine isotope, such as Iodine-124 (¹²⁴I), which is a positron emitter.

Hypothetical Radiolabeling Workflow for a PET Tracer

Caption: PET tracer synthesis workflow.

The synthesis of PET radioligands often involves N-alkylation with a radiolabeled alkylating agent. For example, desmethyl precursors of target radioligands are often methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[9][10][11] By analogy, a secondary amine precursor could potentially be alkylated with a ¹¹C- or ¹⁸F-labeled ethylmorpholine synthon, although this is a more complex synthetic route.

Summary of Key Applications and Reactions

| Application Area | Reaction Type | Key Reagents | Significance |

| Medicinal Chemistry | N-Alkylation | Amines, Base (e.g., K₂CO₃) | Introduction of the beneficial morpholinoethyl moiety into drug candidates.[4] |

| Cancer Research | Synthesis of Kinase Inhibitors | Heterocyclic amines | The morpholine group can form key interactions in the kinase active site, leading to potent inhibition.[5][6][7] |

| Molecular Imaging | Precursor for PET Tracers | N/A | Enables the synthesis of molecules that can be subsequently radiolabeled for PET imaging. |

Conclusion and Future Perspectives

4-(2-Iodoethyl)morpholine stands out as a valuable and versatile reagent in the fields of drug discovery and molecular imaging. Its utility as an efficient alkylating agent for the introduction of the morpholinoethyl group provides a reliable method for synthesizing a wide range of biologically active molecules. The continued importance of the morpholine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensures that 4-(2-iodoethyl)morpholine will remain a relevant and frequently utilized synthetic intermediate.

Future research may focus on expanding the scope of reactions involving 4-(2-iodoethyl)morpholine, including its use in more complex, multi-component reactions. Furthermore, the development of novel radiolabeling strategies that directly or more efficiently utilize this precursor could accelerate the discovery of new PET tracers for a variety of disease targets. As our understanding of the molecular basis of disease deepens, the ability to strategically modify molecules with fragments like the morpholinoethyl group will be increasingly critical for the design of the next generation of therapeutics and diagnostic agents.

References

- Recent Syntheses of PI3K/Akt/mTOR Signaling P

- Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3-one scaffold. PubMed.

- Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.

- Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]. PubMed.

- Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors. PMC - PubMed Central.

- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.

- Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. PMC - PubMed Central.

- Organic Syntheses Procedure. Organic Syntheses.

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

- A rapid method of N-alkylation of amines. Journal of the Chemical Society C.

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

- Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed De

- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH.

- N-alkylation of morpholine with other alcohols | Download Table.

- Research on the N -alkylation of morpholine with alcohols c

- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. The Royal Society of Chemistry.

- Organic Azides: Syntheses and Applications.

- 4-(2-Iodoethyl)morpholine hydroiodide | C6H13I2NO | CID 69406564. PubChem.

- US4845218A - Preparation of n-methylpiperazine.

- Synthesis and Antibacterial Study of 4-(2-Aminoethyl)

- Synthesis routes of 4-(2-Bromoethyl)morpholine. Benchchem.

- Fluorine-18 containing FDA-approved PET tracers as of August 2021.

- Development of (18)

- PET Designated Flouride-18 Production and Chemistry. PMC - PubMed Central.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 4-(2-Iodoethyl)morpholine as an Alkylating Agent

This guide provides a detailed examination of the chemical and biological mechanisms underpinning the activity of 4-(2-iodoethyl)morpholine as a potent alkylating agent. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical methodologies for empirical validation. We will explore the formation of the key reactive intermediate, its interaction with macromolecular targets, and the experimental workflows required to characterize its activity.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

Alkylating agents represent a foundational class of compounds in both cancer chemotherapy and chemical biology.[1][2] Their mechanism, which involves the covalent modification of biological macromolecules, can induce cytotoxicity and halt cellular proliferation.[3] The specificity and reactivity of these agents are dictated by their chemical structure. The compound 4-(2-iodoethyl)morpholine is a classic example of a bifunctional molecule where a stable, privileged pharmacophore—the morpholine ring—is appended with a highly reactive iodoethyl group.

The morpholine ring is a common motif in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability or to engage in specific interactions with biological targets.[4][5] In this molecule, however, the morpholine nitrogen plays a more direct and critical role: it acts as an intramolecular nucleophile, initiating the transformation of a relatively stable precursor into a highly reactive electrophile. This guide will dissect this process, from the initial activation step to the ultimate covalent modification of DNA.

The Core Mechanism: Intramolecular Cyclization to an Aziridinium Ion

The alkylating activity of 4-(2-iodoethyl)morpholine is not direct. Instead, it functions as a precursor to a much more potent electrophile: a bicyclic aziridinium ion. This transformation is a spontaneous, intramolecular nucleophilic substitution (SN2) reaction.

Causality of Activation:

-

The Nucleophile: The nitrogen atom of the morpholine ring is nucleophilic.

-

The Electrophilic Center: The carbon atom adjacent to the iodine is electrophilic due to the electron-withdrawing nature of the iodine atom.

-

The Leaving Group: Iodide (I⁻) is an excellent leaving group, facilitating the nucleophilic attack.

Under physiological conditions, the morpholine nitrogen attacks the ethyl carbon, displacing the iodide ion and forming a strained, three-membered aziridinium ring. This positively charged intermediate is highly electrophilic due to significant ring strain and the positive charge on the nitrogen atom, making it susceptible to attack by even weak biological nucleophiles.[6][7][8]

Caption: Intramolecular formation of the reactive aziridinium ion.

Molecular Targeting: Covalent Modification of DNA

Once formed, the aziridinium ion is the active species responsible for alkylation. While it can react with various nucleophiles within a cell, including water and protein residues (e.g., cysteine, histidine), its most significant target from a genotoxic and cytotoxic standpoint is deoxyribonucleic acid (DNA).[9]

DNA bases contain multiple nucleophilic centers, but the N7 position of guanine is particularly susceptible to alkylation by agents of this class due to its high electron density and accessibility within the major groove of the DNA helix.[9][10] The reaction involves the nucleophilic attack by the guanine N7 on one of the carbon atoms of the aziridinium ring, leading to ring-opening and the formation of a stable, covalent N7-(2-morpholinoethyl)guanine adduct.

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

The formation of this bulky adduct distorts the DNA helix, interfering with critical cellular processes like DNA replication and transcription. This disruption can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death), which forms the basis of its potential as an anticancer agent.[11]

Experimental Validation: Protocols for Adduct Detection

The mechanistic claims described must be validated through rigorous experimental analysis. The detection and characterization of DNA adducts provide direct evidence of the agent's mode of action.[12][13] While several methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest degree of sensitivity and specificity for identifying and quantifying specific adducts.[14][15]

Comparative Overview of DNA Adduct Detection Methods

| Method | Principle | Sensitivity | Specificity | Key Advantage | Limitation |

| LC-MS/MS | Physical separation by chromatography followed by mass-to-charge ratio detection.[14] | High (fmol-amol) | Very High | Provides structural information and precise quantification. | Requires expensive instrumentation and adduct standards.[14] |

| ³²P-Postlabeling | Enzymatic digestion of DNA, radiolabeling of adducts, and separation by TLC.[12] | Very High (amol-zmol) | Moderate | Does not require prior knowledge of the adduct structure. | Use of radioactivity; provides limited structural information. |

| Immunoassays (ELISA) | Use of antibodies specific to a particular DNA adduct.[13] | High (fmol) | High (for a specific adduct) | High throughput and relatively low cost. | Requires a specific antibody for each adduct; cross-reactivity can be an issue. |

| Comet Assay (Alkaline) | Measures DNA strand breaks resulting from adduct formation and repair.[16] | Moderate | Low | Measures general DNA damage in single cells. | Does not identify the specific chemical nature of the adduct. |

Protocol: LC-MS/MS Workflow for Identifying N7-(2-morpholinoethyl)guanine Adducts

This protocol provides a self-validating workflow to confirm the formation of the specific DNA adduct. The use of stable isotope-labeled standards is critical for accurate quantification and confirmation.[17]

Objective: To detect and quantify the N7-(2-morpholinoethyl)guanine adduct in cells or tissues treated with 4-(2-iodoethyl)morpholine.

Workflow Diagram:

Caption: Experimental workflow for LC-MS/MS-based DNA adductomics.

Step-by-Step Methodology:

-

Sample Preparation:

-

Culture cells (e.g., a relevant cancer cell line) or prepare tissue homogenates.

-

Expose the biological samples to a range of concentrations of 4-(2-iodoethyl)morpholine for a defined period (e.g., 24 hours). Include untreated controls.

-

Harvest cells or tissues and immediately process or flash-freeze for storage at -80°C.

-

-

Genomic DNA Isolation:

-

Isolate high-purity genomic DNA using a standard method such as a commercial spin-column kit or phenol-chloroform extraction.

-

Causality Check: High DNA purity is essential to prevent interference in subsequent enzymatic and mass spectrometric analyses.[18] Ensure A260/A280 ratio is ~1.8 and A260/A230 is > 2.0.

-

-

DNA Digestion to Nucleosides:

-

Quantify the isolated DNA (e.g., using a Qubit fluorometer).

-

To a 50 µg aliquot of DNA, add a digestion buffer containing enzymes such as Nuclease P1 and Alkaline Phosphatase.

-

Incubate at 37°C for 12-18 hours to ensure complete digestion of the DNA backbone into individual 2'-deoxynucleosides.

-

Self-Validation: Complete digestion is critical. An incomplete digest will result in underestimation of the adduct levels. This can be checked by running a small aliquot on an HPLC to ensure no oligonucleotides remain.

-

-

Sample Cleanup and Analysis:

-

Spike the digested sample with a known amount of a stable isotope-labeled internal standard of N7-(2-morpholinoethyl)deoxyguanosine.

-

Causality Check: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for sample loss during preparation and for matrix effects during ionization, ensuring accurate quantification.[15]

-

Perform solid-phase extraction (SPE) to remove salts and enzymes that interfere with mass spectrometry.

-

Inject the cleaned sample into a UPLC system coupled to a triple quadrupole mass spectrometer.

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the transition of the parent ion (the protonated adduct) to a characteristic fragment ion (e.g., the N7-(2-morpholinoethyl)guanine base).

-

-

Data Interpretation:

-

Identify the adduct peak in the chromatogram based on its retention time matching the internal standard.

-

Quantify the amount of adduct by comparing the peak area ratio of the native adduct to the internal standard against a standard calibration curve.

-

The results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleotides.

-

Conclusion and Future Directions

The mechanism of action of 4-(2-iodoethyl)morpholine is a classic example of bioactivation, where a stable precursor undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate primarily targets the N7 position of guanine in DNA, forming covalent adducts that trigger cellular damage responses. This detailed understanding is not merely academic; it provides a rational basis for its use as a tool in cancer research and for the design of next-generation alkylating agents.[19] Future work could focus on modifying the morpholine scaffold to direct the molecule to specific cellular compartments or to design agents with enhanced tumor selectivity, thereby improving the therapeutic index and minimizing off-target toxicity. The robust experimental workflows outlined here are essential for validating the mechanism of such novel compounds and advancing them through the drug development pipeline.

References

- Phillips, D. H., & Arlt, V. M. (2014). Methods for the detection of DNA adducts. In Methods in Molecular Biology (Vol. 1105, pp. 29-45). Springer.

- Singh, R., & Farmer, P. B. (2006). Analytical methods in DNA and protein adduct analysis. Mutagenesis, 21(3), 155-167.

- Doerge, D. R., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 214-222.

- Farmer, P. B., & Singh, R. (2008). Methods for the Detection of DNA Adducts.

- Balbo, S., et al. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(21), 10675-10682.

- Sykora, P., et al. (2018). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports, 8(1), 16358.

- Jain, A., & Sahu, S. K. (2024).

- Min, S. J., & Kim, S. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.

- Deiters, A., & Cropp, T. A. (2007). Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. Photochemical & Photobiological Sciences, 6(3), 269-272.

- Andrews, D. R., et al. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125.

- Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.

- Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1133.

- Wikipedia contributors. (2023). Alkylating antineoplastic agent. In Wikipedia, The Free Encyclopedia.

- Pathak, R., et al. (2004). Development of novel alkylating drugs as anticancer agents.

- National Institute of Health. (2015). Alkylating Agents.

- ResearchGate. (n.d.). Mechanism of action of alkylating agents. [Diagram].

- Tang, M., & Zhuang, S. (2020). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 21(21), 8196.

- Kumar, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Zarkower, D. (n.d.). DNA Damage: Alkylation. eScholarship.org. University of California.

- Holt, S., et al. (1995). Synthesis of [4,5,6,8-(13)C4]guanine, a reagent for the production of internal standards of guanyl DNA adducts. Chemical Research in Toxicology, 8(3), 333-337.

Sources

- 1. Evolution of Nitrogen-Based Alkylating Anticancer Agents | MDPI [mdpi.com]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Applications of Aziridinium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 14. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of [4,5,6,8-(13)C4]guanine, a reagent for the production of internal standards of guanyl DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of novel alkylating drugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(2-iodoethyl)morpholine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(2-iodoethyl)morpholine, a crucial building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-(2-iodoethyl)morpholine is a versatile synthetic intermediate featuring a morpholine ring, a flexible ethyl linker, and a reactive iodine atom. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and success of subsequent synthetic steps. This guide delves into the core spectroscopic techniques used for its structural elucidation, providing not just data, but the scientific rationale behind the spectral interpretations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(2-iodoethyl)morpholine, both ¹H and ¹³C NMR provide a wealth of information about its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures reproducibility and high-quality data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 4-(2-iodoethyl)morpholine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-(2-iodoethyl)morpholine is predicted to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons. The morpholine ring, in its preferred chair conformation, gives rise to what can appear as complex multiplets for the ring protons.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-a (-N-CH₂-CH₂-I) | ~2.8 - 3.0 | Triplet (t) | 2H | Protons are adjacent to the electron-withdrawing nitrogen and the methylene group bearing the iodine. |

| H-b (-CH₂-I) | ~3.2 - 3.4 | Triplet (t) | 2H | Significant deshielding due to the direct attachment of the highly electronegative and large iodine atom. |

| H-c (Morpholine -CH₂-N-) | ~2.5 - 2.7 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons adjacent to the nitrogen atom of the morpholine ring. |

| H-d (Morpholine -CH₂-O-) | ~3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons adjacent to the more electronegative oxygen atom in the morpholine ring, leading to a downfield shift compared to H-c.[3] |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the potentially overlapping multiplets of the morpholine protons, providing a clearer picture of the coupling patterns.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-a (-N-C H₂-CH₂-I) | ~55 - 60 | Carbon is attached to the nitrogen and is part of the ethyl chain. |

| C-b (-C H₂-I) | ~5 - 10 | The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. |

| C-c (Morpholine -C H₂-N-) | ~53 - 55 | Carbons adjacent to the nitrogen within the morpholine ring.[4] |

| C-d (Morpholine -C H₂-O-) | ~65 - 68 | Carbons adjacent to the more electronegative oxygen, resulting in a downfield shift.[4] |

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Sample Preparation and Acquisition

1. Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

2. Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean KBr plates or ATR crystal should be taken prior to the sample measurement.

IR Spectral Interpretation

The IR spectrum of 4-(2-iodoethyl)morpholine will be characterized by the vibrations of its C-H, C-N, C-O, and C-I bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds in the morpholine and ethyl groups.[5] |

| C-O Stretch (Ether) | 1115 - 1140 | Strong | A prominent band indicating the C-O-C stretching of the morpholine ring.[6] |

| C-N Stretch (Tertiary Amine) | 1030 - 1230 | Medium | Associated with the stretching of the C-N bonds within the morpholine ring and the ethyl side chain. |

| C-I Stretch | 500 - 600 | Medium-Strong | This absorption in the far-IR region is a key indicator of the presence of the iodo group. |

Trustworthiness of the Protocol: The use of an ATR-IR setup is often preferred as it requires minimal sample preparation and is less susceptible to issues with sample thickness that can affect transmission methods.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation